

8-Chloro-4-hydroxyquinoline: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 8-Chloro-4-hydroxyquinoline

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This guide provides an in-depth exploration of **8-Chloro-4-hydroxyquinoline**, a halogenated derivative of the versatile 4-hydroxyquinoline scaffold. While the specific historical discovery of this particular isomer is not extensively documented, its existence and scientific interest are rooted in the broader, century-long investigation into quinoline chemistry and its profound impact on medicinal and materials science. This document will elucidate the probable synthetic pathways, physicochemical characteristics, and the compelling biological activities of **8-Chloro-4-hydroxyquinoline**, drawing insights from closely related and well-studied analogs.

Historical Context: The Rise of Quinolines in Scientific Discovery

The story of **8-Chloro-4-hydroxyquinoline** is intrinsically linked to the rich history of its parent heterocycle, quinoline. First isolated from coal tar in the 1830s, the quinoline scaffold quickly captured the attention of chemists. A pivotal moment in quinoline chemistry was the development of synthetic methodologies in the late 19th century, such as the Skraup synthesis, which opened the door to a vast array of derivatives.

The early 20th century witnessed a surge in the exploration of hydroxyquinolines, with the discovery of their potent metal-chelating properties. This characteristic became a cornerstone of their diverse applications, from analytical chemistry to pharmacology. The Gould-Jacobs reaction, first reported in 1939, provided a reliable and versatile method for the synthesis of 4-hydroxyquinolines, further fueling research into this class of compounds[1][2]. The introduction of halogen substituents onto the quinoline ring was a logical progression, driven by the

understanding that such modifications could significantly modulate a molecule's biological activity. This has led to the development of numerous halogenated hydroxyquinoline derivatives with antimicrobial, antifungal, and anticancer properties[3][4][5].

Synthesis and Chemical Properties

The synthesis of **8-Chloro-4-hydroxyquinoline** can be approached through established methods for preparing substituted 4-hydroxyquinolines. The Gould-Jacobs reaction stands out as a primary and adaptable synthetic route[1][2].

The Gould-Jacobs Reaction: A Probable Synthetic Pathway

The Gould-Jacobs reaction involves the condensation of an appropriately substituted aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization, saponification, and decarboxylation[1]. For the synthesis of **8-Chloro-4-hydroxyquinoline**, the logical starting material would be 2-chloroaniline.

Conceptual Experimental Protocol:

- **Condensation:** 2-chloroaniline is reacted with diethyl ethoxymethylenemalonate (DEEM). This step involves the nucleophilic attack of the aniline nitrogen on the electron-deficient double bond of DEEM, followed by the elimination of ethanol.
- **Thermal Cyclization:** The resulting anilinomethylenemalonate intermediate is heated to a high temperature (typically >200°C) to induce an intramolecular cyclization. This electrocyclic reaction forms the quinoline ring system.
- **Saponification:** The ethyl ester group at the 3-position of the quinoline ring is hydrolyzed to a carboxylic acid using a strong base, such as sodium hydroxide.
- **Decarboxylation:** The resulting carboxylic acid is heated to induce decarboxylation, yielding the final product, **8-Chloro-4-hydroxyquinoline**.

Caption: Conceptual workflow for the synthesis of **8-Chloro-4-hydroxyquinoline** via the Gould-Jacobs reaction.

Physicochemical Properties

The physicochemical properties of **8-Chloro-4-hydroxyquinoline** can be predicted based on its structure and comparison with related compounds.

Property	Predicted Value/Characteristic
Molecular Formula	C ₉ H ₆ ClNO
Molecular Weight	179.61 g/mol
Appearance	Likely a solid at room temperature
Solubility	Expected to have low solubility in water and higher solubility in organic solvents.
pKa	The hydroxyl group is expected to be weakly acidic.
Tautomerism	Exists in tautomeric equilibrium between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms.

Biological Activity and Potential Applications

The biological activities of halogenated hydroxyquinolines are well-documented, with many derivatives exhibiting potent antimicrobial and antifungal properties. While specific studies on **8-Chloro-4-hydroxyquinoline** are not as prevalent, its activity can be inferred from its structural analogs.

Antimicrobial and Antifungal Activity

Derivatives of 8-hydroxyquinoline have demonstrated significant activity against a broad spectrum of bacteria and fungi[4][6][7][8]. For instance, 5-chloro-8-hydroxyquinoline (cloxyquin) and 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol) are known for their antimicrobial effects[9]. The presence of a chlorine atom on the quinoline ring is often associated with enhanced biological activity[3].

Table of Antimicrobial Activity for Related Compounds:

Compound	Organism	MIC (µg/mL)	Reference
5-Chloro-8-hydroxyquinoline (Cloxyquin)	Mycobacterium tuberculosis	0.062 - 0.25	[9]
5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)	Candida spp.	0.031 - 2	[10]
PH265 (an 8-hydroxyquinoline derivative)	Various Fungi	0.5 - 1	[7][8]
PH276 (an 8-hydroxyquinoline derivative)	Various Fungi	0.5 - 8	[7][8]

It is highly probable that **8-Chloro-4-hydroxyquinoline** also possesses antimicrobial and antifungal properties, making it a candidate for further investigation in the development of new anti-infective agents.

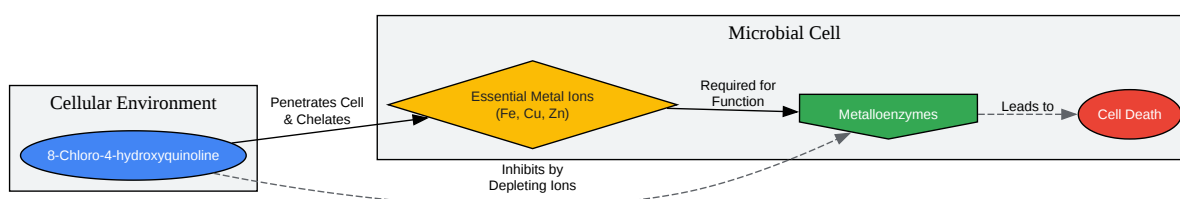
Mechanism of Action: The Role of Metal Chelation

The primary mechanism of action for the biological activity of hydroxyquinolines is widely attributed to their ability to chelate metal ions[11][12]. Essential metal ions, such as iron, copper, and zinc, are crucial for the survival and proliferation of microbial pathogens, as they serve as cofactors for numerous enzymes.

Proposed Mechanism of Action:

- **Cellular Penetration:** As a lipophilic molecule, **8-Chloro-4-hydroxyquinoline** is expected to readily cross the cell membranes of microorganisms.
- **Metal Chelation:** Once inside the cell, the molecule can bind to and sequester essential metal ions, forming stable complexes. The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group act as a bidentate ligand.

- **Enzyme Inhibition:** The depletion of essential metal ions disrupts the function of metalloenzymes involved in critical cellular processes, such as respiration and DNA replication, ultimately leading to cell death.



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Caption: Proposed mechanism of action for **8-Chloro-4-hydroxyquinoline** via metal chelation.

Future Directions and Research Opportunities

8-Chloro-4-hydroxyquinoline represents a promising, yet underexplored, scaffold for drug discovery and development. Future research should focus on:

- **Definitive Synthesis and Characterization:** The development and publication of a detailed, optimized synthetic protocol for **8-Chloro-4-hydroxyquinoline**, along with comprehensive spectroscopic and crystallographic characterization.
- **Broad-Spectrum Biological Screening:** A systematic evaluation of its antimicrobial, antifungal, antiviral, and anticancer activities against a wide range of pathogens and cell lines.
- **Structure-Activity Relationship (SAR) Studies:** The synthesis and evaluation of a library of related derivatives to elucidate the key structural features required for optimal biological activity.
- **Toxicology and Pharmacokinetic Profiling:** A thorough assessment of its safety profile and ADME (absorption, distribution, metabolism, and excretion) properties to determine its potential as a therapeutic agent.

Conclusion

While the precise moment of its first synthesis may be lost to the annals of chemical history, **8-Chloro-4-hydroxyquinoline** emerges from a rich legacy of quinoline chemistry. Its structural features strongly suggest a profile of significant biological activity, particularly in the realm of antimicrobial and antifungal applications. The foundational knowledge of the Gould-Jacobs reaction provides a clear path for its synthesis, and the well-established mechanism of action of related hydroxyquinolines offers a solid framework for understanding its potential therapeutic value. For researchers and drug development professionals, **8-Chloro-4-hydroxyquinoline** and its derivatives represent a fertile ground for the discovery of novel therapeutic agents.

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